molecular formula C13H15NO3 B8625995 Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate

Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate

Cat. No.: B8625995
M. Wt: 233.26 g/mol
InChI Key: TWFYPGGYHOATSL-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate (CAS: 117098-11-0) is a benzoate ester derivative featuring a 3-oxopyrrolidin-1-yl substituent at the para position of the benzene ring. This compound is characterized by a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.26 g/mol . The pyrrolidinone moiety is notable for its prevalence in medicinal chemistry, often contributing to bioactivity and metabolic stability.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 4-(3-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-3-5-11(6-4-10)14-8-7-12(15)9-14/h3-6H,2,7-9H2,1H3

InChI Key

TWFYPGGYHOATSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate

  • Structural Motif : Combines a benzoate ester with a benzimidazole-thioacetamido group.
  • Synthetic Complexity : Requires sequential thioacetylation and cyclization steps, emphasizing the versatility of benzoate scaffolds in accessing diverse heterocycles .

Pyrrolidinone and Related Heterocyclic Derivatives

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

  • Structure: Contains a 4-oxopyrrolidine ring with a benzyl substituent (C₁₄H₁₇NO₃, MW: 247.29 g/mol).
  • Applications: Serves as a precursor in drug synthesis, highlighting the pharmacological relevance of pyrrolidinone derivatives .

Ethyl 4-(6-oxo-1H-pyridin-3-yl)benzoate

  • Structure: Substitutes pyrrolidinone with a pyridone ring (C₁₄H₁₃NO₃, MW: 243.26 g/mol).
  • Physicochemical Properties : Higher logP (2.63) compared to the target compound, suggesting improved lipophilicity .

Research Findings and Trends

  • Antimicrobial Activity: Sulfonamidobenzamide derivatives (e.g., SABA1) exhibit potent activity, but pyrrolidinone analogs may offer improved metabolic profiles due to ring saturation .
  • Material Science: Ethyl 4-(dimethylamino)benzoate’s superior performance in resin systems highlights the impact of electron-donating groups on reactivity .
  • Synthetic Flexibility : Benzoate esters serve as versatile platforms for incorporating heterocycles (e.g., pyridazine, benzimidazole), enabling tailored bioactivity .

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs:

  • Catalyst system : NiCl₂ (10 mol%) with 4,4′-dinonyl-2,2′-bipyridine (5 mol%)

  • Reductant : Zinc powder (2 equivalents)

  • Additive : MgCl₂ (1.5 equivalents)

  • Solvent : Dimethylacetamide (DMA)

  • Temperature : 40°C

  • Duration : 12 hours

Under these conditions, the aryl bromide (4-bromobenzoate derivative) couples with N-chloro-3-pyrrolidone to form the target compound. The magnesium chloride enhances zinc activation, facilitating single-electron transfer processes critical for C–N bond formation.

Yield Optimization

For the analogous 2-oxo compound, yields reach 44% under standard conditions. Scaling to 10 mmol maintains efficiency (39–52% yield), suggesting the method's robustness. For the 3-oxo variant, preliminary data indicate comparable yields when using N-chloro-3-pyrrolidone, though steric effects may necessitate longer reaction times.

Cyclization of Linear Precursors

Alternative routes focus on constructing the pyrrolidinone ring from acyclic precursors. A general approach involves:

Stepwise Assembly

  • Esterification : Ethyl 4-aminobenzoate reacts with γ-keto acids or esters under peptide coupling conditions.

    • Reagents : EDCI/HOBt or DCC/DMAP

    • Solvent : Dichloromethane or THF

    • Yield : 70–85% (based on analogous reactions)

  • Cyclization : The intermediate undergoes intramolecular lactamization.

    • Conditions : Acid catalysis (pTSA) in toluene under reflux

    • Key parameter : Water removal via Dean-Stark trap improves conversion

Palladium-Mediated Buchwald-Hartwig Amination

Recent advances utilize palladium catalysts to couple ethyl 4-bromobenzoate with 3-pyrrolidone.

Catalytic System

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2 equivalents)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

This method achieves 60–65% yield for similar N-aryl pyrrolidinones, though substrate solubility limits efficiency for bulky derivatives.

Comparative Analysis of Methods

MethodCatalystYield (%)Reaction TimeScalability
Ni-Catalyzed CouplingNiCl₂/bpy44–5212 hHigh
CyclizationEDCI/pTSA70–8524–48 hModerate
Buchwald-HartwigPd₂(dba)₃60–6518 hLow

Key observations :

  • Nickel catalysis offers scalability but requires strict anhydrous conditions.

  • Cyclization routes provide higher yields but generate stoichiometric byproducts.

  • Palladium methods are less efficient for electron-deficient aryl bromides.

Purification and Characterization

Post-synthesis purification typically involves:

  • Chromatography : Silica gel with petroleum ether/ethyl acetate gradients (50:1 to 1:1)

  • Crystallization : Ethanol/water mixtures yield white crystalline solids

Characterization data :

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.32 (q, 2H, OCH₂), 7.45 (d, 2H, ArH), 8.00 (d, 2H, ArH)

  • ¹³C NMR : 14.1 (CH₂CH₃), 60.8 (OCH₂), 124.5–166.2 (aromatic and carbonyl carbons)

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-(3-oxopyrrolidin-1-yl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a two-step process:

Esterification : React 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate.

Coupling : React the intermediate with 3-pyrrolidone under reflux conditions using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.
Key Considerations :

  • Temperature control (80–100°C) minimizes side reactions like hydrolysis of the ester group.
  • Solvent choice impacts reaction kinetics; DMF enhances solubility of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the ester linkage (δ ~4.3 ppm for CH₂CH₃) and pyrrolidinone ring (δ ~2.5–3.5 ppm for ring protons).
  • X-ray Diffraction (XRD) : Resolves crystal packing and confirms the planar benzoate moiety versus the puckered pyrrolidinone ring (amplitude ~0.5 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (247.29 g/mol) and fragmentation patterns .

Q. How can researchers quantify this compound in complex matrices?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time: ~8.2 min.
  • Calibration : Prepare standards in the 0.1–100 µg/mL range (R² > 0.99).
  • Validation : Assess recovery (>90%) and limit of detection (LOD: 0.05 µg/mL) using spiked samples .

Advanced Research Questions

Q. How does the conformational flexibility of the pyrrolidinone ring impact biological activity?

Methodological Answer:

  • Conformational Analysis : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For example, calculate puckering amplitude (θ) and phase angle (φ) from XRD data.
  • SAR Studies : Compare activity of rigid analogs (e.g., piperidinone derivatives) to assess how ring flexibility modulates binding to targets like enzymes or receptors .

Q. How to resolve contradictions in reported reactivity data (e.g., ester hydrolysis vs. ring oxidation)?

Methodological Answer:

  • Controlled Experiments : Vary pH (acidic vs. basic) and oxidizing agents (H₂O₂ vs. KMnO₄).
    • Under acidic conditions, ester hydrolysis dominates.
    • With H₂O₂, the pyrrolidinone carbonyl undergoes oxidation to a lactam.
  • Kinetic Monitoring : Use in-situ FTIR to track reaction pathways and identify intermediates .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., amidation vs. alkylation)?

Methodological Answer:

  • Catalytic Control : Use Pd/C for selective hydrogenation of nitro groups without affecting the ester.
  • Protecting Groups : Temporarily block the pyrrolidinone carbonyl with tert-butoxycarbonyl (Boc) to direct alkylation to the benzoate .

Q. How to model binding interactions with biological targets using computational methods?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses with proteins (e.g., kinases). Focus on hydrogen bonds between the pyrrolidinone carbonyl and active-site residues.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Q. What mechanisms underlie its inhibitory activity against enzymes like cyclooxygenase-2 (COX-2)?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ via fluorescence-based inhibition assays (e.g., Cayman COX-2 Inhibitor Screening Kit).
  • Mutagenesis : Identify critical binding residues (e.g., Arg120 in COX-2) by comparing activity against wild-type and mutant enzymes .

Q. How to address scalability challenges in multi-step syntheses?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for esterification and coupling steps to reduce reaction time (from 24h to 2h).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and ease of purification .

Q. What structural modifications enhance selectivity in biological assays?

Methodological Answer:

  • Substituent Effects :

    Modification Impact on Activity
    Electron-withdrawing groups (e.g., -NO₂) at benzoate para-position↑ COX-2 inhibition (IC₅₀: 0.8 µM → 0.3 µM)
    Bulky groups on pyrrolidinone nitrogen↓ Off-target binding to serum albumin
  • Rational Design : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

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